N,N-bis(2-chloroethyl)-4-{(E)-[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinylidene]methyl}aniline
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Overview
Description
4-[bis(2-chloroethyl)amino]benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone is a complex organic compound with the molecular formula C20H19Cl2N7 and a molecular weight of 428.327 . This compound is notable for its unique structure, which combines elements of benzaldehyde, triazolo, and phthalazinylhydrazone. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-[bis(2-chloroethyl)amino]benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone involves multiple steps, starting with the preparation of the benzaldehyde derivative. The reaction conditions typically involve the use of bis(2-chloroethyl)amine and benzaldehyde under controlled temperature and pressure .
Chemical Reactions Analysis
4-[bis(2-chloroethyl)amino]benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[bis(2-chloroethyl)amino]benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 4-[bis(2-chloroethyl)amino]benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone involves its interaction with cellular components at the molecular level. The compound is believed to target specific enzymes and proteins, disrupting their normal function. This can lead to various biological effects, including inhibition of cell growth and induction of apoptosis .
Comparison with Similar Compounds
4-[bis(2-chloroethyl)amino]benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone can be compared with other similar compounds, such as:
4-[bis(2-chloroethyl)amino]benzaldehyde: This compound shares a similar structure but lacks the triazolo and phthalazinylhydrazone components.
4-(dimethylamino)benzaldehyde: Another benzaldehyde derivative, but with different substituents, leading to distinct chemical properties.
4-(benzyloxy)benzaldehyde: This compound has a benzyloxy group instead of the bis(2-chloroethyl)amino group, resulting in different reactivity.
The uniqueness of 4-[bis(2-chloroethyl)amino]benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C20H19Cl2N7 |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C20H19Cl2N7/c21-9-11-28(12-10-22)16-7-5-15(6-8-16)13-23-25-19-17-3-1-2-4-18(17)20-26-24-14-29(20)27-19/h1-8,13-14H,9-12H2,(H,25,27)/b23-13+ |
InChI Key |
QLPSYUXRJWNUOK-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3)N/N=C/C4=CC=C(C=C4)N(CCCl)CCCl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN=CC4=CC=C(C=C4)N(CCCl)CCCl |
Origin of Product |
United States |
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